molecular formula C34H36O2P2 B8206976 (2S)-3-tert-butyl-2-[(2S)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole

(2S)-3-tert-butyl-2-[(2S)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole

Cat. No.: B8206976
M. Wt: 538.6 g/mol
InChI Key: PXMPZIBJGLMMQU-JLTGMVMASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,2’S)-3,3’-Di-tert-butyl-4,4’-diphenyl-2,2’,3,3’-tetrahydro-2,2’-bi[1,3-benzooxaphosphole] is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes two benzooxaphosphole rings connected by a tetrahydro bridge, with tert-butyl and phenyl groups attached to the rings. The stereochemistry of the compound is defined by the (2S,2’S) configuration, indicating the specific spatial arrangement of the substituents.

Preparation Methods

The synthesis of (2S,2’S)-3,3’-Di-tert-butyl-4,4’-diphenyl-2,2’,3,3’-tetrahydro-2,2’-bi[1,3-benzooxaphosphole] involves several steps, typically starting with the preparation of the benzooxaphosphole rings. The synthetic route often includes the following steps:

    Formation of Benzooxaphosphole Rings: This can be achieved through the reaction of appropriate phenol derivatives with phosphorus trichloride, followed by cyclization.

    Introduction of Tert-butyl and Phenyl Groups: The tert-butyl and phenyl groups are introduced through Friedel-Crafts alkylation and acylation reactions.

    Coupling of the Rings: The two benzooxaphosphole rings are coupled using a suitable bridging reagent under controlled conditions to ensure the correct stereochemistry.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

(2S,2’S)-3,3’-Di-tert-butyl-4,4’-diphenyl-2,2’,3,3’-tetrahydro-2,2’-bi[1,3-benzooxaphosphole] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired products.

Scientific Research Applications

(2S,2’S)-3,3’-Di-tert-butyl-4,4’-diphenyl-2,2’,3,3’-tetrahydro-2,2’-bi[1,3-benzooxaphosphole] has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound is used in the development of advanced materials, including polymers and catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism by which (2S,2’S)-3,3’-Di-tert-butyl-4,4’-diphenyl-2,2’,3,3’-tetrahydro-2,2’-bi[1,3-benzooxaphosphole] exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques to understand its binding affinity and specificity.

Comparison with Similar Compounds

When compared to similar compounds, (2S,2’S)-3,3’-Di-tert-butyl-4,4’-diphenyl-2,2’,3,3’-tetrahydro-2,2’-bi[1,3-benzooxaphosphole] stands out due to its unique structural features and stereochemistry. Similar compounds may include other benzooxaphosphole derivatives or tetrahydro-bridged compounds with different substituents. The uniqueness of this compound lies in its specific arrangement of tert-butyl and phenyl groups, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

(2S)-3-tert-butyl-2-[(2S)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36O2P2/c1-33(2,3)37-29-25(23-15-9-7-10-16-23)19-13-21-27(29)35-31(37)32-36-28-22-14-20-26(24-17-11-8-12-18-24)30(28)38(32)34(4,5)6/h7-22,31-32H,1-6H3/t31-,32-,37?,38?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMPZIBJGLMMQU-JLTGMVMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=CC=CC(=C21)C3=CC=CC=C3)C4OC5=CC=CC(=C5P4C(C)(C)C)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)P1[C@H](OC2=CC=CC(=C21)C3=CC=CC=C3)[C@H]4OC5=CC=CC(=C5P4C(C)(C)C)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.